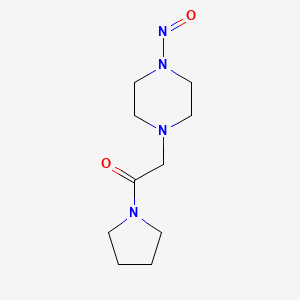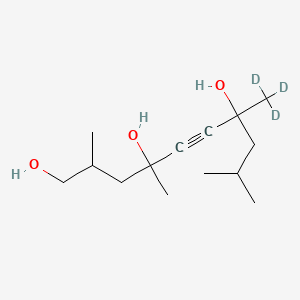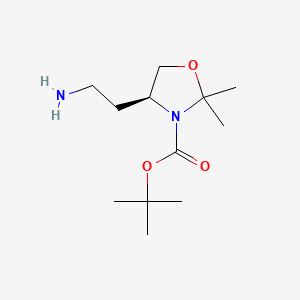
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is an organic compound known for its diverse range of applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidine ring, an aminoethyl side chain, and a tert-butyl ester group, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves several steps:
Formation of the oxazolidine ring: This is often achieved through the cyclization of an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the aminoethyl side chain: This step usually requires the use of reagents such as aminoethanol and catalysts to facilitate the reaction.
Attachment of the tert-butyl ester group: This is commonly done through esterification reactions using tert-butyl alcohol and activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with controlled environments to ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo oxidation reactions, leading to the formation of carboxylic acids or oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where the aminoethyl side chain is replaced or modified.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution reagents: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Oxazolidinone derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted oxazolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a precursor in the synthesis of complex organic molecules
Biology
This compound is studied for its biological activity, particularly its interactions with enzymes and other proteins. Researchers investigate its potential as a biochemical probe or as a lead compound for drug development.
Medicine
In the medical field, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry
Industrially, this compound is used in the formulation of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes, receptors, and proteins. These interactions lead to the modulation of biological pathways, influencing processes like signal transduction, metabolic regulation, and cellular function.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Unique for its combination of an oxazolidine ring with a tert-butyl ester group and an aminoethyl side chain.
tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A stereoisomer with a different spatial arrangement of atoms, leading to variations in activity.
tert-butyl (4S)-4-(hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Another related compound with a hydroxyethyl side chain instead of aminoethyl, showing different reactivity.
Highlighting Uniqueness
The presence of the aminoethyl side chain in this compound distinguishes it from other similar compounds, imparting unique chemical properties and biological activities.
This comprehensive overview should provide a detailed understanding of the compound this compound. Feel free to ask for more specifics or any other details you might need!
Properties
IUPAC Name |
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
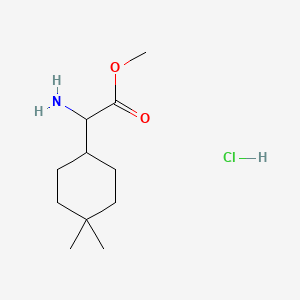
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
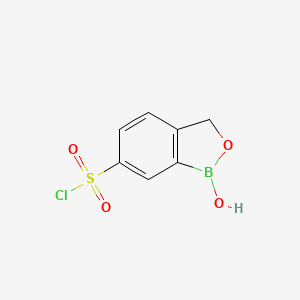
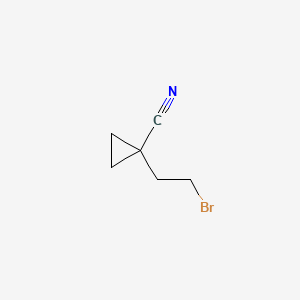

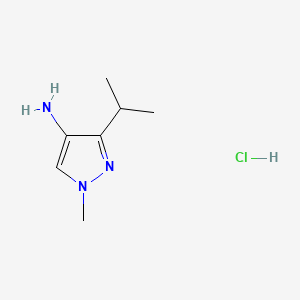
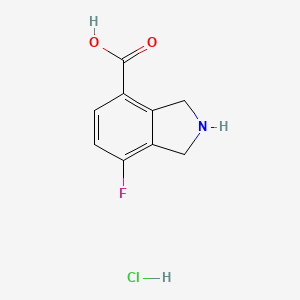
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)

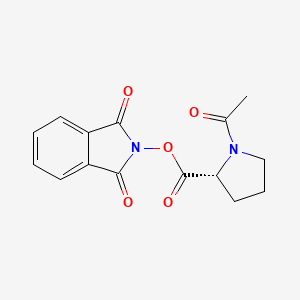
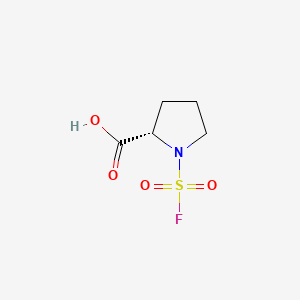
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)
